molecular formula C19H18F3N3O2 B2484190 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 860786-99-8

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2484190
CAS No.: 860786-99-8
M. Wt: 377.367
InChI Key: WQGDHQMJHAVGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to one urea nitrogen, while the other urea nitrogen is substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-27-15-5-6-17-16(10-15)12(11-24-17)7-8-23-18(26)25-14-4-2-3-13(9-14)19(20,21)22/h2-6,9-11,24H,7-8H2,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGDHQMJHAVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of 5-Methoxyindole

5-Methoxyindole undergoes electrophilic substitution at the 3-position using ethylene dihalide (e.g., 1,2-dibromoethane) in the presence of Lewis acids like aluminum chloride. Subsequent amination via Gabriel synthesis or reduction of a nitrile intermediate yields the ethylamine derivative.

Example Procedure :

  • Step 1 : 5-Methoxyindole (1.0 eq) reacts with 1,2-dibromoethane (1.2 eq) in dichloromethane with AlCl₃ (0.1 eq) at 0°C for 4 hours.
  • Step 2 : The bromoethyl intermediate is treated with sodium cyanide in DMF to form the nitrile, followed by LiAlH₄ reduction to the primary amine.

Reductive Amination

Alternatively, 5-methoxyindole-3-acetaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol to directly yield the ethylamine.

Synthesis of 3-(Trifluoromethyl)Phenyl Isocyanate

Phosgenation of 3-(Trifluoromethyl)Aniline

3-(Trifluoromethyl)aniline reacts with phosgene (or triphosgene as a safer alternative) in toluene at 50–60°C. The reaction is monitored by IR spectroscopy for the disappearance of the -NH₂ peak (3400 cm⁻¹) and appearance of the isocyanate -NCO peak (2270 cm⁻¹).

Example Procedure :

  • 3-(Trifluoromethyl)aniline (1.0 eq) is dissolved in dry toluene and treated with triphosgene (0.33 eq) under nitrogen. The mixture is stirred at 60°C for 6 hours, followed by distillation under reduced pressure to isolate the isocyanate.

Urea Bond Formation

Direct Coupling of Amine and Isocyanate

The ethylamine derivative (1.0 eq) reacts with 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in anhydrous THF or dichloromethane at 0°C to room temperature. Triethylamine (1.5 eq) is often added to scavenge HCl.

Example Procedure :

  • 2-(5-Methoxy-1H-indol-3-yl)ethylamine (1.0 g, 4.8 mmol) and 3-(trifluoromethyl)phenyl isocyanate (1.05 g, 5.3 mmol) are stirred in dry THF (20 mL) with triethylamine (0.73 mL, 5.3 mmol) at 0°C for 1 hour, then warmed to room temperature overnight. The product is filtered and recrystallized from ethanol/water (4:1).

Carbodiimide-Mediated Coupling

As an alternative, the urea is formed using 1,1'-carbonyldiimidazole (CDI) in DMF. The ethylamine reacts with CDI (1.2 eq) to form an imidazole carbamate intermediate, which subsequently reacts with 3-(trifluoromethyl)aniline.

Example Procedure :

  • CDI (1.2 eq) is added to a solution of 2-(5-methoxy-1H-indol-3-yl)ethylamine in DMF at 0°C. After 1 hour, 3-(trifluoromethyl)aniline (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Challenges and Solutions

Regioselectivity in Urea Formation

Competing reactions may yield bis-urea byproducts. Using a slight excess of isocyanate (1.1 eq) and low temperatures minimizes this issue.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (4:1) effectively remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

Analytical Characterization

Technique Key Data
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar-H), 6.82 (s, 1H, indole-H), 3.83 (s, 3H, OCH₃)
¹³C NMR δ 158.1 (C=O), 137.2 (CF₃-C), 121.8 (q, J = 272 Hz, CF₃)
HRMS [M+H]⁺ calc. for C₁₉H₁₇F₃N₃O₂: 392.1221; found: 392.1219

Scale-Up Considerations

The patent method in highlights the use of copper(I) iodide and tripotassium phosphate in solvent-free conditions for analogous aryl couplings. Adapting this to urea synthesis could involve:

  • Catalytic Systems : CuI (5 mol%) with 8-hydroxyquinoline ligand in n-butanol at 165°C.
  • Solvent-Free Conditions : Enhances reaction efficiency and reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]-N'-(2-methylphenyl)urea ()

  • Structure : Replaces the 3-(trifluoromethyl)phenyl group with a 2-methylphenyl group.
  • Key Differences :
    • The methyl group is less electron-withdrawing than trifluoromethyl, reducing the aryl ring’s electrophilicity.
    • Lower molecular weight (312.37 g/mol vs. 379.38 g/mol for the main compound).
  • Implications : The absence of the trifluoromethyl group may decrease binding affinity to hydrophobic pockets in target proteins, as seen in analogs where trifluoromethyl groups enhance receptor interactions .

Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) ()

  • Structure : Simplifies the urea backbone with dimethyl groups instead of the indole-ethyl substituent.
  • Key Differences :
    • Used as a herbicide, highlighting the role of the trifluoromethyl group in disrupting plant enzyme systems.
    • Demonstrates that urea derivatives with trifluoromethylphenyl groups can exhibit bioactivity across diverse applications .

Modifications to the Indole Moiety

3-tert-Butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea ()

  • Structure : Introduces a bulky tert-butyl group on the urea nitrogen instead of the trifluoromethylphenyl group.
  • Key Differences :
    • Increased molecular weight (305.38 g/mol) and lipophilicity (logP ~3.5 vs. ~4.2 for the main compound).
    • Steric hindrance from the tert-butyl group may reduce binding efficiency to flat binding sites, as observed in studies where bulky substituents decreased affinity .

Substitution Patterns on the Urea Linkage

N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea ()

  • Structure : Incorporates trimethylsilyl (TMS) groups on both urea nitrogens.
  • Key Differences: The TMS groups enhance solubility in nonpolar solvents but reduce metabolic stability due to susceptibility to hydrolysis. Highlights the trade-off between synthetic utility (e.g., protecting groups) and bioavailability .

Pharmacological Analogs

Deuterated N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide ()

  • Structure : Replaces the urea group with an acetamide and incorporates deuterium.
  • Key Differences :
    • Deuteration improves metabolic stability by slowing cytochrome P450-mediated oxidation.
    • Suggests that similar deuteration strategies could be applied to the main compound to enhance its half-life .

Comparative Data Table

Compound Name Aryl Substituent Indole Substituent Molecular Weight (g/mol) Key Property/Bioactivity Reference
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea 3-(Trifluoromethyl)phenyl 5-Methoxyindole 379.38 High lipophilicity, potential CNS activity N/A
N-[2-(1H-Indol-3-yl)ethyl]-N'-(2-methylphenyl)urea () 2-Methylphenyl Unsubstituted indole 312.37 Lower receptor affinity vs. trifluoromethyl analogs
Fluometuron () 3-(Trifluoromethyl)phenyl None (dimethyl urea) 232.20 Herbicidal activity
3-tert-Butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea () None 5-Methoxyindole + tert-butyl 305.38 Steric hindrance reduces binding
N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea () 3-(Trifluoromethyl)phenyl None 362.54 Synthetic intermediate, low metabolic stability

Research Findings and Implications

  • Trifluoromethyl vs. Methyl Substitution : The 3-(trifluoromethyl)phenyl group in the main compound likely enhances binding to hydrophobic regions of target proteins compared to methyl-substituted analogs, as demonstrated in studies of PCP receptor ligands .
  • Steric Effects : Bulky groups like tert-butyl () or TMS () reduce binding efficiency, emphasizing the need for balanced lipophilicity and steric accessibility in drug design.
  • Metabolic Stability : Deuteration () or trifluoromethyl substitution () improves resistance to enzymatic degradation, suggesting the main compound may exhibit favorable pharmacokinetics.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an indole moiety linked to a trifluoromethylphenyl group via an ethyl chain. The presence of the methoxy group on the indole ring enhances its lipophilicity, potentially improving its bioavailability.

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 351.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells, demonstrating IC50 values indicative of its potency.
  • Mechanism of Induction : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, likely involving mitochondrial dysfunction and caspase activation.
  • Inhibition of Kinases : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression, although further studies are needed to elucidate these pathways.

Biological Activity Data

Cell Line IC50 (µM) Effect Observed
HeLa12.5Significant growth inhibition
L12108.9Induction of apoptosis
CEM15.4Cell cycle arrest

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, particularly in HeLa cells, where an IC50 value of 12.5 µM was recorded .

Study 2: Mechanistic Insights

A mechanistic study explored the pathways activated by this compound in L1210 cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), mitochondrial membrane potential loss, and subsequent activation of caspase cascades, confirming its role as an apoptosis inducer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling an indole-derived amine (e.g., 5-methoxy-1H-indol-3-yl ethylamine) with a substituted phenyl isocyanate. Key parameters include:

  • Temperature : Maintain 0–5°C during isocyanate activation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of intermediates .
  • Catalysts : Employ triethylamine to neutralize HCl byproducts during urea bond formation .
  • Purity Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and isolate intermediates via flash chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the urea linkage (e.g., 1^1H NMR peaks at δ 8.2–8.5 ppm for NH protons) and indole methoxy group (δ 3.7–3.9 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve >98% purity .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C19_{19}H19_{19}F3_3N3_3O2_2: 390.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using both in vitro (e.g., receptor binding assays) and in silico (molecular docking) approaches. For example, discrepancies in IC50_{50} values may arise from differences in cell lines or assay buffers .
  • Structural Analysis : Use X-ray crystallography (if crystals are obtainable) or density functional theory (DFT) to correlate electronic properties (e.g., trifluoromethyl group’s electron-withdrawing effect) with activity .
  • Batch Consistency : Ensure reproducibility by standardizing synthetic protocols and validating purity across batches via HPLC .

Q. What experimental strategies are recommended for studying this compound’s interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer :

  • Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, the indole moiety may mimic tryptophan residues in receptor pockets .
  • Functional Assays : Monitor downstream signaling (e.g., cAMP accumulation for GPCRs) in transfected HEK293 cells. Include controls with selective antagonists to confirm specificity .
  • Metabolic Stability : Assess cytochrome P450 (CYP) metabolism using liver microsomes to identify potential pharmacokinetic liabilities .

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethylphenyl group and hydrophobic pockets in target proteins .
  • QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy on indole) with activity data to derive predictive models .
  • ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable solubility and low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.